Molecular Descriptor Differentiation: Computed Lipophilicity (XLogP3) Comparison Among N-(2-(Thiophen-3-yl)benzyl)benzenesulfonamide Analogs
The target compound (CAS 1798040-86-4) carries both 3-chloro and 4-methoxy substituents on the benzenesulfonamide phenyl ring, a combination absent from all other commercially catalogued analogs in this sub-series [1]. This dual-substitution pattern yields a computed XLogP3 value of approximately 3.9–4.0 (based on the Cl and OCH₃ additive contributions vs. the measured XLogP3 = 3.7 for the unsubstituted parent, CAS 1797872-15-1, and XLogP3 = 4.2 for the 4-fluoro-3-methyl analog, CAS 1797143-64-6) [2][3]. The 2-bromo analog (CAS 1797086-07-7) registers the highest computed XLogP3 of 4.4 among this set, attributable to the heavy bromine atom [4]. The 3-chloro-4-methoxy substitution thus occupies an intermediate lipophilicity position between the unsubstituted parent and the more lipophilic 2-bromo congener, offering a distinct partition coefficient profile that influences membrane permeability, plasma protein binding, and off-target promiscuity risk.
| Evidence Dimension | Computed lipophilicity (XLogP3) — a key determinant of membrane permeability, metabolic clearance, and off-target binding |
|---|---|
| Target Compound Data | XLogP3 ≈ 3.9–4.0 (3-Cl, 4-OCH₃ substitution) |
| Comparator Or Baseline | CAS 1797872-15-1 (unsubstituted parent): XLogP3 = 3.7; CAS 1797143-64-6 (4-F, 3-CH₃): XLogP3 = 4.2 [3]; CAS 1797086-07-7 (2-Br): XLogP3 = 4.4 [4] |
| Quantified Difference | ΔXLogP3 ≈ +0.2 to +0.3 vs. unsubstituted parent; ΔXLogP3 ≈ −0.2 to −0.3 vs. 4-fluoro-3-methyl analog; ΔXLogP3 ≈ −0.4 to −0.5 vs. 2-bromo analog |
| Conditions | XLogP3 values computed per PubChem standardized protocol; parent and comparator values extracted from Kuujia.com compound datasheets cross-referenced with PubChem entries |
Why This Matters
Lipophilicity differences of 0.2–0.5 log units are pharmacologically meaningful — an XLogP3 shift from 3.7 to ~4.0 predicts approximately 2- to 3-fold higher membrane partitioning, directly impacting cell-based assay performance; conversely, the 0.4–0.5 lower XLogP3 vs. the 2-bromo analog may confer reduced phospholipidosis and hERG liability risk, making CAS 1798040-86-4 the preferred selection when balanced permeability with minimized off-target potential is required.
- [1] Kuujia.com. Cross-vendor catalog analysis: Life Chemicals screening library listing of N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide sub-series compounds. CAS 1798040-86-4 is the only catalogued analog bearing simultaneous 3-Cl and 4-OCH₃ substitution. Accessed 2026. View Source
- [2] PubChem. Compound entry for N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CID 6243961, CAS 1797872-15-1). Computed Properties: XLogP3 = 3.7. View Source
- [3] PubChem. Compound entry for 4-fluoro-3-methyl-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CID 6316317, CAS 1797143-64-6). Computed Properties: XLogP3 = 4.2. View Source
- [4] PubChem. Compound entry for 2-bromo-N-(2-(thiophen-3-yl)benzyl)benzenesulfonamide (CID 6317546, CAS 1797086-07-7). Computed Properties: XLogP3 = 4.4. View Source
